

A Technical Guide to the Structural Elucidation of Quinolactacin C Isomers

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Compound of Interest

Compound Name: Quinolactacin C

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This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of **Quinolactacin C** and its isomers. Quinolactacins are a family of fungal metabolites characterized by a novel quinolone skeleton fused to a γ -lactam ring. The initial discovery of Quinolactacins A, B, and C from the fermentation broth of *Penicillium* sp. EPF-6 laid the groundwork for further investigation into their stereochemistry and biological activities, including the inhibition of tumor necrosis factor (TNF) production.

Physicochemical and Spectroscopic Data of Quinolactacin C

The structural elucidation of **Quinolactacin C** relies on a combination of spectroscopic techniques to determine its planar structure and stereochemistry. The molecular formula was established as $C_{16}H_{18}N_2O_3$ through Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectral analyses[1][2].

Table 1: Physicochemical Properties of Quinolactacin C

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₃	[1][2]
Appearance	White powder	[2]
Melting Point	180-185°C (dec.)	[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Quinolactacin C (in DMSO-d₆)

Detailed NMR data for **Quinolactacin C** is not fully available in the provided search results. The following is a representative table structure based on typical data for related natural products. Researchers should refer to the primary literature for complete assignments.

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)	Key HMBC Correlations	Key NOESY Correlations
2	-	-	-	-
3	-	-	-	-
4	-	-	-	-
4a	-	-	-	-
5	-	-	-	-
6	-	-	-	-
7	-	-	-	-
8	-	-	-	-
8a	-	-	-	-
9	-	-	-	-
1'	-	-	-	-
2'	-	-	-	-
3'	-	-	-	-
4'	-	-	-	-
N-CH ₃	-	-	-	-

Experimental Protocols for Structural Elucidation

The determination of the complete structure of **Quinolactacin C** isomers involves a systematic application of several key experimental protocols.

Isolation and Purification

Quinolactacin C is typically isolated from the fermentation broth of *Penicillium* species. The general workflow involves:

- Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.
- Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound[1][2].

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated compound.

- Technique: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS).
- Procedure: The purified sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight. High-resolution measurements provide the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is crucial for elucidating the carbon skeleton and the relative stereochemistry of **Quinolactacin C**.

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- 1D NMR:
 - 1H NMR: Provides information about the number and types of protons, their chemical environment, and scalar couplings to neighboring protons.
 - ^{13}C NMR: Reveals the number of carbon atoms and their hybridization state.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to establish substructures.

- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting substructures.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry.

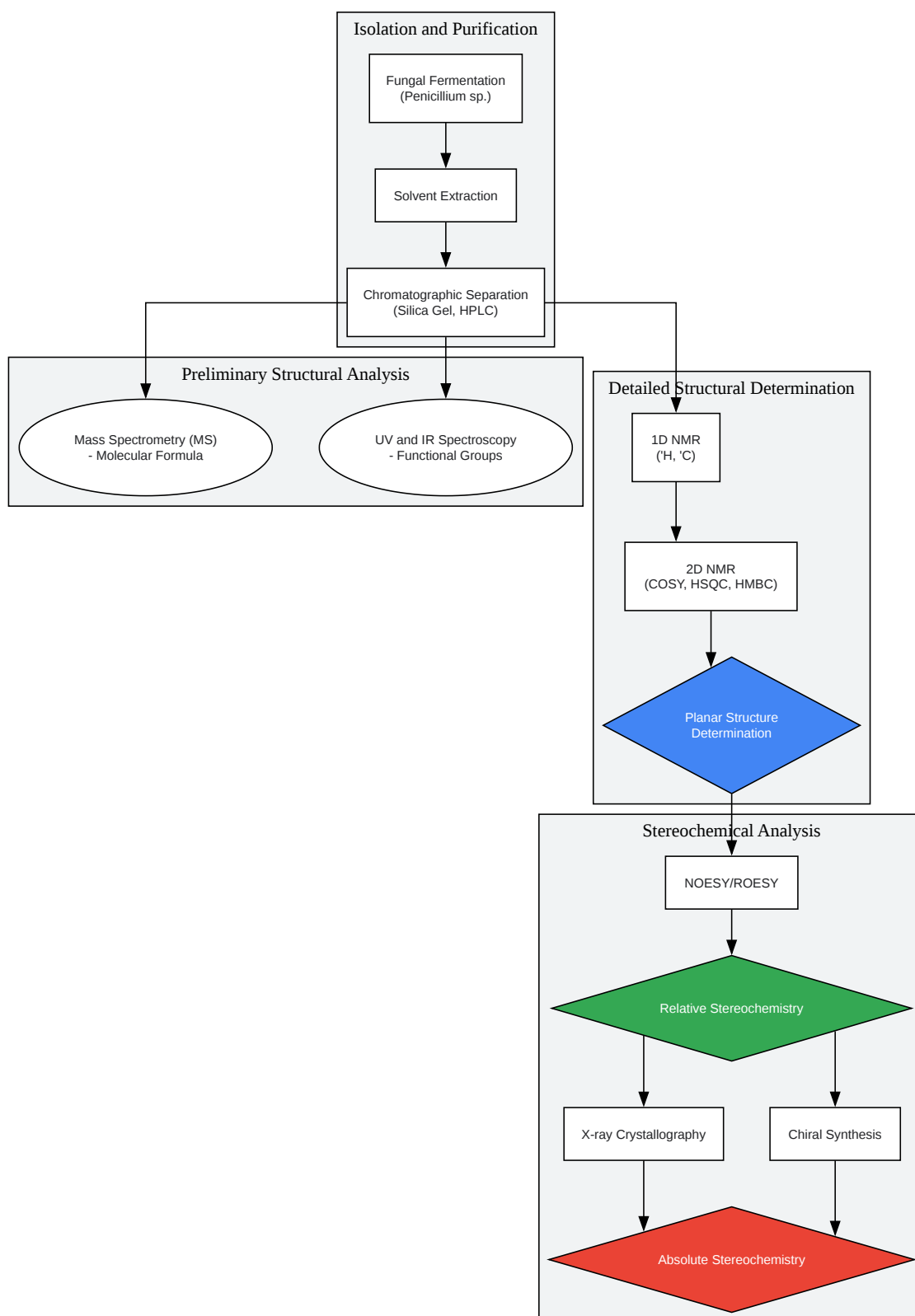
X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

- Crystallization: The purified compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.
- Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise three-dimensional arrangement of atoms in the molecule.

Visualizing the Elucidation Workflow

The logical flow of experiments for the structural elucidation of a natural product like **Quinolactacin C** can be visualized as follows:



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Caption: Workflow for the structural elucidation of **Quinolactacin C**.

Conclusion

The structural elucidation of **Quinolactacin C** isomers is a multi-faceted process that integrates various analytical techniques. While initial studies have established the core structure, the determination of the absolute stereochemistry of each isomer requires more advanced methods like X-ray crystallography or enantioselective synthesis. The detailed spectroscopic data and experimental protocols outlined in this guide provide a foundational framework for researchers engaged in the study of these and other novel natural products. Further research to fully characterize all isomers of **Quinolactacin C** will be crucial for understanding their structure-activity relationships and potential therapeutic applications.

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References

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